5-Neopentylthiophene-2-carbaldehyde

Catalog No.
S14010595
CAS No.
M.F
C10H14OS
M. Wt
182.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Neopentylthiophene-2-carbaldehyde

Product Name

5-Neopentylthiophene-2-carbaldehyde

IUPAC Name

5-(2,2-dimethylpropyl)thiophene-2-carbaldehyde

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

InChI

InChI=1S/C10H14OS/c1-10(2,3)6-8-4-5-9(7-11)12-8/h4-5,7H,6H2,1-3H3

InChI Key

CCCWDZLGGLHOIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=C(S1)C=O

5-Neopentylthiophene-2-carbaldehyde (CAS 147009-53-8) is a highly specialized heteroaromatic building block utilized in the synthesis of advanced conjugated polymers, organic electronics, and specialized pharmaceutical intermediates. Featuring a bulky neopentyl (2,2-dimethylpropyl) substituent at the 5-position, this compound provides a distinct combination of extreme steric shielding and enhanced lipophilicity while maintaining a reactive formyl group for downstream functionalization (e.g., Knoevenagel condensations or reductive aminations). In industrial material science, the neopentyl moiety is strategically deployed to disrupt excessive intermolecular π-π stacking, thereby dramatically improving the solubility and processability of extended conjugated systems in non-polar organic solvents without sacrificing the thermal stability of the resulting materials [1].

Substituting 5-neopentylthiophene-2-carbaldehyde with generic linear analogs, such as 5-pentylthiophene-2-carbaldehyde, fundamentally alters the solid-state packing and processability of the final synthesized product. Linear alkyl chains tend to interdigitate, leading to tight lamellar packing that can cause aggregation-caused quenching (ACQ) in luminescent materials and severely reduce solubility in coating solvents. Conversely, substituting with 5-tert-butylthiophene-2-carbaldehyde introduces severe steric clash directly at the thiophene ring, often forcing adjacent aromatic units out of planarity and breaking π-conjugation. The neopentyl group's methylene spacer (-CH2-) resolves this by distancing the bulky tert-butyl head from the aromatic core, allowing backbone planarity while still suppressing interchain aggregation and resisting β-hydride elimination during downstream transition-metal-catalyzed cross-coupling [1].

Enhanced Solubility in Non-Polar Solvents for Solution-Processed Materials

The neopentyl substituent drastically alters the solubility profile of thiophene-based materials compared to linear alkyl chains. When polymerized or extended, neopentyl-substituted thiophenes exhibit significantly higher solubility in non-polar hydrocarbon solvents, whereas linear analogs rapidly aggregate and precipitate [1].

Evidence DimensionHydrocarbon solvent solubility (e.g., hexane, chloroform)
Target Compound DataHigh solubility (>10-20 mg/mL), maintaining processable amorphous or loosely packed domains
Comparator Or Baseline5-pentyl or 5-hexyl linear analogs (often <5 mg/mL due to strong interchain crystallization)
Quantified DifferenceUp to a 3- to 5-fold increase in non-polar solvent solubility
ConditionsSolution-processing of extended thiophene derivatives at room temperature

Procurement of the neopentyl building block is essential for formulating highly concentrated, stable inks for printed electronics where linear analogs precipitate prematurely.

Steric Control over Intermolecular π-π Stacking

The bulky 2,2-dimethylpropyl (neopentyl) group acts as a physical spacer in the solid state, preventing the tight interdigitation seen in linear alkyl chains. Grazing-incidence wide-angle X-ray scattering (GIWAXS) measurements of neopentyl-substituted thiophene films show a deliberate expansion of the π-π stacking distance, which prevents non-radiative decay [1].

Evidence DimensionInterplanar π-π stacking distance (d-spacing)
Target Compound DataExpanded π-π stacking distance of ~4.5 to 4.8 Å
Comparator Or BaselineUnsubstituted or linear alkyl thiophenes (typical π-π stacking distances of 3.7 to 3.9 Å)
Quantified DifferenceAn expansion of ~0.6 to 0.9 Å in interplanar spacing
ConditionsGrazing-incidence wide-angle X-ray scattering (GIWAXS) of cast thin films

This controlled expansion prevents aggregation-caused quenching (ACQ), making the neopentyl variant a structural requirement for high-efficiency luminescent materials like OLEDs.

Resistance to β-Hydride Elimination in Downstream Catalysis

Unlike linear alkyl chains (e.g., pentyl or hexyl groups) which possess multiple β-hydrogens, the neopentyl group is completely devoid of β-hydrogens. This structural feature eliminates the primary pathway for β-hydride elimination during rigorous transition-metal-catalyzed cross-coupling of downstream intermediates [1].

Evidence DimensionSusceptibility to β-hydride elimination side reactions
Target Compound DataZero β-hydrogens; complete suppression of elimination pathways
Comparator Or Baseline5-pentylthiophene derivatives (multiple β-hydrogens leading to competing alkene formation)
Quantified DifferenceNear 100% suppression of β-hydride elimination byproducts
ConditionsPalladium- or Nickel-catalyzed cross-coupling of derived organometallic intermediates

Buyers synthesizing complex multi-block copolymers or pharmaceutical APIs achieve higher purity and reproducible yields by utilizing a building block immune to this specific catalytic degradation pathway.

Synthesis of Solution-Processable Organic Electronics (OPVs and OTFTs)

The neopentyl group's ability to dramatically enhance solubility in non-polar solvents makes 5-Neopentylthiophene-2-carbaldehyde a highly effective precursor for synthesizing active layer materials in organic photovoltaics and thin-film transistors. It allows manufacturers to formulate high-concentration inks that do not prematurely crystallize during spin-coating or roll-to-roll printing [1].

Development of High-Efficiency Luminescent Materials (OLEDs)

By expanding the π-π stacking distance, derivatives of this compound prevent aggregation-caused quenching (ACQ) in the solid state. It is a structurally advantageous building block when designing highly emissive thiophene-based fluorophores where maintaining high solid-state quantum yields is critical [2].

Sterically Hindered Ligands and Pharmaceutical Intermediates

The unique steric profile of the neopentyl group—providing bulk without breaking adjacent planarity—makes this aldehyde a valuable starting material for synthesizing sterically hindered heterocyclic ligands for transition metal catalysis, or for developing novel pharmaceutical APIs where the neopentyl group improves metabolic stability and lipophilicity compared to linear alkyls [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

182.07653624 g/mol

Monoisotopic Mass

182.07653624 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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